Researchers have employed Ethyl 2-oxocyclopentanecarboxylate in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol. This compound possesses a unique spirocyclic structure with interesting potential applications. The study highlights the utility of Ethyl 2-oxocyclopentanecarboxylate as a versatile starting material for the creation of complex molecules with specific spatial arrangements of atoms [].
Another research area exploring Ethyl 2-oxocyclopentanecarboxylate's potential involves its use in cobalt (II) Schiff base complex catalyzed oxidation of primary and secondary alcohols. This reaction offers a valuable method for converting alcohols into their corresponding carbonyl compounds (aldehydes or ketones) using a cobalt-based catalyst system [].
Ethyl 2-oxocyclopentanecarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 156.18 g/mol. It appears as a clear, colorless to pale yellow liquid, and is characterized by its pleasant odor. The compound is known for its involvement in various
Ethyl 2-oxocyclopentanecarboxylate can be synthesized through several methods:
Interaction studies involving ethyl 2-oxocyclopentanecarboxylate primarily focus on its reactivity with other chemical species rather than biological interactions. For instance, studies have explored its reactivity with arylamines leading to the formation of complex quinone derivatives . Further research on its interactions could provide insights into potential applications or safety considerations.
Several compounds share structural similarities with ethyl 2-oxocyclopentanecarboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl cyclopentanone-2-carboxylate | C8H12O3 | Directly related to cyclopentanone structure |
| Ethyl 2-cyclopentanone-1-carboxylate | C8H12O3 | Differentiated by position of carboxyl group |
| Ethyl 2-oxo-1-cyclopentanecarboxylic acid | C8H12O3 | Contains an additional oxygen functionality |
| 2-Carbethoxycyclopentanone | C8H12O3 | Similar ester functionality but different carbon skeleton |
Ethyl 2-oxocyclopentanecarboxylate stands out due to its specific oxo group placement and versatility in synthetic applications that are not as pronounced in other similar compounds.
Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) is a bicyclic ester-ketone compound with the systematic IUPAC name ethyl 2-oxocyclopentane-1-carboxylate. Its molecular formula is $$ \text{C}8\text{H}{12}\text{O}_3 $$, and its molecular weight is 156.18 g/mol. The structure consists of a cyclopentane ring substituted with a ketone group at position 2 and an ethyl ester moiety at position 1 (Figure 1).
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}8\text{H}{12}\text{O}_3 $$ |
| Molecular weight | 156.18 g/mol |
| Boiling point | 102–104°C (11 mmHg) |
| Density | 1.054 g/mL at 25°C |
| Refractive index | 1.452 |
Common synonyms include 2-carbethoxycyclopentanone, ethyl cyclopentanone-2-carboxylate, and 2-(ethoxycarbonyl)cyclopentanone. Its InChIKey (JHZPNBKZPAWCJD-UHFFFAOYSA-N) and SMILES (CCOC(=O)C1CCCC1=O) notations are widely used in cheminformatics.
The compound first gained attention in the 1960s as part of Gilbert Stork’s pioneering work on enamine chemistry. Stork’s 1963 publication in the Journal of the American Chemical Society demonstrated its utility in stereoselective alkylation reactions, marking a milestone in asymmetric synthesis. Early synthetic routes involved the cyclization of diethyl adipate using sodium ethoxide, a method later optimized for industrial-scale production.
By the 1980s, its role expanded into pharmaceutical intermediates, notably in the synthesis of tanikolide (a marine natural product) and spirocyclic compounds. Patent CN103333070B (2013) further refined its synthesis using dimethylformamide (DMF) and sodium methoxide, achieving yields exceeding 99%.
Ethyl 2-oxocyclopentanecarboxylate serves as a versatile building block in organic synthesis due to its dual functional groups (ketone and ester). Key applications include:
| Method | Conditions | Yield |
|---|---|---|
| Diethyl adipate cyclization | NaOEt, DMF, 90–110°C | 85–90% |
| Phase-transfer benzylation | Benzyl bromide, microreactor | 92% |
| Patent CN103333070B | DMF, NaOMe, toluene | >99% |
The compound’s reactivity is further exemplified in photochemical studies, where flash photolysis of diazo precursors generates reactive ketenes that hydrate to form its enol tautomer. Kinetic analyses reveal pH-dependent ketonization rates, critical for optimizing reaction conditions.
Recent advances include its use in flow chemistry, where microreactors enhance the efficiency of benzylation and oxidation steps. These innovations underscore its enduring relevance in both academic and industrial settings.
Irritant